molecular formula C11H13NO B8769080 4-(4-Methoxyphenyl)butanenitrile CAS No. 72457-25-1

4-(4-Methoxyphenyl)butanenitrile

Cat. No.: B8769080
CAS No.: 72457-25-1
M. Wt: 175.23 g/mol
InChI Key: QGCORZVATLGZQP-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)butanenitrile is a nitrile derivative featuring a butanenitrile backbone substituted with a 4-methoxyphenyl group at the terminal position.

Properties

CAS No.

72457-25-1

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

4-(4-methoxyphenyl)butanenitrile

InChI

InChI=1S/C11H13NO/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8H,2-4H2,1H3

InChI Key

QGCORZVATLGZQP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Effects

4-(3-Methoxyphenyl)butanenitrile (CAS: 91152-85-1)
  • Structure : The methoxy group is at the meta position instead of para.
  • Synthesis : Achieved via alkylation of 1-iodo-3-(m-methoxyphenyl)propane, with yields up to 88% .
Para-Substituted Phenyl Derivatives

Compounds with electron-withdrawing (e.g., halogens) or electron-donating (e.g., ethoxy) groups on the phenyl ring exhibit distinct properties:

Compound Substituent (X) Molecular Weight Yield (%) Melting Point (°C) State Reference
4-(4-Chlorophenyl)butanenitrile Cl 179.63 88 Colorless oil
4-(4-Bromophenyl)butanenitrile Br 224.08 82 Colorless oil
4-(4-Iodophenyl)butanenitrile I 271.10 62 80.5–82.2 White solid
4-(((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile OEt 336.11 64 128.8–130.2 White solid
  • Trends :
    • Halogen Substitution : Larger halogens (Br, I) reduce yields due to steric hindrance and lower reactivity in coupling reactions .
    • Alkoxy Groups : Ethoxy (OEt) and methoxy (OMe) groups enhance solubility but lower melting points compared to halogens .

Functional Group Modifications

Sulfonylated Derivatives
Compound (ID from ) Structure Molecular Weight Yield (%) Melting Point (°C)
3aa 4-(((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile 344.08 62 93.3–95.0
3ac 4-(((1-(4-(CF3O)phenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile 376.07 43 87.1–88.3
  • Key Findings: The trifluoromethoxy (CF3O) group in 3ac reduces yield (43%) due to increased steric and electronic demands . Sulfonyl groups improve thermal stability, as seen in higher melting points compared to non-sulfonylated analogs.
Hydroxyl and Ether Derivatives
  • 4-Hydroxy-2-(4-methoxyphenyl)butanenitrile (CID: 855222-19-4): Introduces a hydroxyl group, increasing polarity (logP reduction) and hydrogen-bonding capacity. Melting point: Not reported, but expected to be higher than non-hydroxylated analogs due to intermolecular H-bonding .
  • 4-[(4-Methoxyphenyl)methoxy]butanenitrile (CID: 28491043) :
    • Contains a benzyl ether group, enhancing lipophilicity.
    • Predicted collision cross-section: 185.7 Ų (indicative of larger molecular volume) .

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